N-(4-Aminobenzoyl)-L-glutamic acid
N-(4-Aminobenzoyl)-L-glutamic acid
Major metabolite of 5-Methyltetrahydrofolic Acid
Pharmaceutical secondary standards for application in quality control, provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards.
N-(4-aminobenzoyl)-L-glutamic acid is a dipeptide resulting from the formal condensation of the carboxylic acid group of 4-aminobenzoic acid with the amino group of L-glutamic acid. It is a dicarboxylic acid, a dipeptide, a substituted aniline and a N-acyl-L-alpha-amino acid. It is a conjugate acid of a N-(4-aminobenzoyl)-L-glutamate.
Pharmaceutical secondary standards for application in quality control, provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards.
N-(4-aminobenzoyl)-L-glutamic acid is a dipeptide resulting from the formal condensation of the carboxylic acid group of 4-aminobenzoic acid with the amino group of L-glutamic acid. It is a dicarboxylic acid, a dipeptide, a substituted aniline and a N-acyl-L-alpha-amino acid. It is a conjugate acid of a N-(4-aminobenzoyl)-L-glutamate.
Brand Name:
Vulcanchem
CAS No.:
4271-30-1
VCID:
VC20800835
InChI:
InChI=1S/C12H14N2O5/c13-8-3-1-7(2-4-8)11(17)14-9(12(18)19)5-6-10(15)16/h1-4,9H,5-6,13H2,(H,14,17)(H,15,16)(H,18,19)/t9-/m0/s1
SMILES:
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)N
Molecular Formula:
C12H14N2O5
Molecular Weight:
266.25 g/mol
N-(4-Aminobenzoyl)-L-glutamic acid
CAS No.: 4271-30-1
Cat. No.: VC20800835
Molecular Formula: C12H14N2O5
Molecular Weight: 266.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Major metabolite of 5-Methyltetrahydrofolic Acid Pharmaceutical secondary standards for application in quality control, provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards. N-(4-aminobenzoyl)-L-glutamic acid is a dipeptide resulting from the formal condensation of the carboxylic acid group of 4-aminobenzoic acid with the amino group of L-glutamic acid. It is a dicarboxylic acid, a dipeptide, a substituted aniline and a N-acyl-L-alpha-amino acid. It is a conjugate acid of a N-(4-aminobenzoyl)-L-glutamate. |
|---|---|
| CAS No. | 4271-30-1 |
| Molecular Formula | C12H14N2O5 |
| Molecular Weight | 266.25 g/mol |
| IUPAC Name | (2S)-2-[(4-aminobenzoyl)amino]pentanedioic acid |
| Standard InChI | InChI=1S/C12H14N2O5/c13-8-3-1-7(2-4-8)11(17)14-9(12(18)19)5-6-10(15)16/h1-4,9H,5-6,13H2,(H,14,17)(H,15,16)(H,18,19)/t9-/m0/s1 |
| Standard InChI Key | GADGMZDHLQLZRI-VIFPVBQESA-N |
| Isomeric SMILES | C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)N |
| SMILES | C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)N |
| Canonical SMILES | C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)N |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator